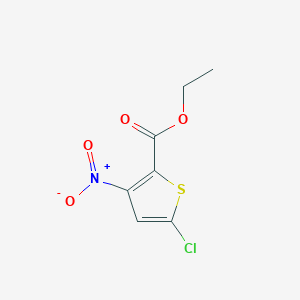
Ethyl 5-chloro-3-nitrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-3-nitrothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group at the 5-position, a nitro group at the 3-position, and an ethyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-nitrothiophene-2-carboxylate typically involves the nitration of ethyl 5-chlorothiophene-2-carboxylate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the thiophene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-3-nitrothiophene-2-carboxylate
Biological Activity
Ethyl 5-chloro-3-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. The presence of chloro and nitro groups on the thiophene ring contributes to its reactivity and biological properties.
Antitubercular Activity
Research indicates that compounds similar to this compound exhibit promising antitubercular activity. A study reported the synthesis of various thiophene derivatives and their evaluation against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values were measured, showing that specific substitutions on the thiophene ring can enhance activity.
| Compound | % Inhibition | MIC (mg/mL) | ClogP |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Isoniazid | 98.9% | 0.25 | 0.67 |
Note: Specific data for this compound is currently unavailable but can be inferred from related compounds.
Broad-Spectrum Antibacterial Activity
The compound's potential broad-spectrum antibacterial properties have also been explored. In vitro assays demonstrated activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. Comparative studies with standard antibiotics like levofloxacin indicated that certain derivatives of thiophene showed enhanced efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In studies involving human lung adenocarcinoma A549 cells and Vero cells, compounds derived from this compound exhibited low cytotoxicity at effective antimicrobial concentrations. The MTT assay results confirmed that these compounds did not adversely affect cell viability, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of functional groups in modulating biological activity. For instance, the introduction of electron-withdrawing groups (like chloro and nitro) at specific positions on the thiophene ring significantly influenced both the potency and selectivity against M. tuberculosis.
Key Findings from SAR Studies
- Chloro Group : Enhances lipophilicity, potentially increasing cell membrane permeability.
- Nitro Group : May play a role in redox reactions, contributing to antimicrobial activity.
- Positioning of Substituents : The placement of functional groups affects binding interactions with target proteins.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiophene derivatives:
- Study on Mycobacterial Inhibitors : A series of compounds were synthesized with varying substituents on the thiophene ring, revealing that certain modifications led to a significant increase in anti-tubercular activity compared to baseline compounds.
- Antibacterial Screening : Compounds were screened against multiple bacterial strains, with results indicating that some derivatives exhibited over 90% inhibition at low concentrations.
Properties
Molecular Formula |
C7H6ClNO4S |
|---|---|
Molecular Weight |
235.65 g/mol |
IUPAC Name |
ethyl 5-chloro-3-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-2-13-7(10)6-4(9(11)12)3-5(8)14-6/h3H,2H2,1H3 |
InChI Key |
OFTSUBFVJGOOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















